Bienvenue dans la boutique en ligne BenchChem!

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

HDAC1 inhibitor Epigenetics Benzamide SAR

Sourcing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) with verified 95% purity is critical for reproducible epigenetic research. Its unique 3-methoxy/3-amino-4-fluoro substitution confers sub-micromolar HDAC1 inhibition (IC50=443nM) with >100-fold selectivity over HDAC2/3, eliminating off-target variables present in generic benzamide analogs. This compound serves as a high-value chemical probe for HDAC1-specific cancer epigenetics & SAR assay validation, delivering consistent cellular engagement (HeLa HDAC8 IC50=4.9µM). Choose this precisely characterized molecule to ensure data integrity in your HDAC isoform selectivity studies.

Molecular Formula C14H13FN2O2
Molecular Weight 260.26 g/mol
CAS No. 926240-93-9
Cat. No. B1644971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
CAS926240-93-9
Molecular FormulaC14H13FN2O2
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)N
InChIInChI=1S/C14H13FN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-10-5-6-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
InChIKeyOKSVNNHPGJUIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (926240-93-9) Technical Baseline and Sourcing Profile


N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a benzamide derivative characterized by a 3-methoxybenzoyl moiety linked to a 3-amino-4-fluoroaniline core, with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . The compound is commercially available for research purposes from multiple vendors with purity specifications typically ranging from 95% to 98% . Structurally, it represents a scaffold within the broader class of aminophenyl benzamides, which have been investigated as histone deacetylase (HDAC) inhibitors and other target modulators [1]. However, the specific substitution pattern—3-methoxy on the benzamide ring and 3-amino-4-fluoro on the aniline ring—confers distinct electronic and steric properties that differentiate it from unsubstituted or alternatively substituted benzamide analogs [1].

Why N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Cannot Be Interchanged with Generic Benzamide Analogs


The benzamide class exhibits highly variable biological activity contingent upon specific substitution patterns on both the benzamide and aniline rings [1]. Even minor positional or electronic modifications can drastically alter target binding affinity and selectivity profiles [1][2]. For instance, while 3-methoxybenzamide (3-MBA) itself is a known PARP inhibitor with Ki values below 2 µM [3], the addition of the 3-amino-4-fluorophenyl group in the target compound fundamentally changes its molecular recognition properties, as evidenced by its distinct HDAC inhibition profile compared to unsubstituted or differently substituted benzamides [1][2]. Therefore, substituting N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide with a generic benzamide analog—even one with similar molecular weight—risks introducing uncontrolled variables into experimental systems, potentially invalidating structure-activity relationship (SAR) studies or leading to off-target effects not representative of the intended chemical probe.

Quantitative Differentiation of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide Against Closest Analogs


HDAC1 Inhibition Potency: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide vs. N-(3-Amino-4-fluorophenyl)benzamide

The target compound demonstrates a measurable inhibition of HDAC1 with an IC50 of 443 nM, as determined in a fluorescence-based assay using recombinant full-length human HDAC1 [1]. In contrast, the des-methoxy analog N-(3-amino-4-fluorophenyl)benzamide (CAS 866023-58-7) exhibits significantly weaker HDAC inhibition, with an IC50 of 73,000 nM (73 µM) against the same enzyme target [2]. This represents an approximately 165-fold improvement in potency attributable to the presence of the 3-methoxy substituent on the benzamide ring.

HDAC1 inhibitor Epigenetics Benzamide SAR

HDAC8 Inhibition Profile: Comparative Potency Against Structurally Related Benzamides

Against recombinant human HDAC8, the target compound exhibits an IC50 of 830 nM [1]. For comparison, the 4-methoxy regioisomer N-(3-amino-4-fluorophenyl)-4-methoxybenzamide (CAS 229322-39-8) has not been reported to demonstrate comparable HDAC8 inhibition in public databases, suggesting that the 3-methoxy position is critical for engagement with this particular HDAC isoform. Additionally, the related compound N-(3-amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2) shows an IC50 of 447 nM against HDAC4 [2], highlighting how subtle modifications to the benzamide ring can redirect isoform selectivity.

HDAC8 inhibitor Isoform selectivity Benzamide SAR

HDAC Isoform Selectivity Profile: Class I vs. Class II Discrimination

The target compound displays a pronounced selectivity profile across HDAC isoforms. While it inhibits HDAC1 with an IC50 of 443 nM [1] and HDAC8 with an IC50 of 830 nM [2], it exhibits minimal activity against HDAC2 and HDAC3, with IC50 values of 50,000 nM (50 µM) for both isoforms [3]. This represents a >100-fold selectivity window for HDAC1 over HDAC2/3 and a >60-fold selectivity for HDAC8 over HDAC2/3.

HDAC selectivity Class I HDAC Epigenetic probe

Structural Differentiation from 3-Methoxybenzamide (3-MBA): HDAC Activity vs. PARP Inhibition

The parent fragment 3-methoxybenzamide (3-MBA, CAS 5813-86-5) is a well-characterized competitive inhibitor of poly(ADP-ribose) polymerase (PARP) with Ki values below 2 µM [1]. However, 3-MBA lacks the 3-amino-4-fluorophenyl moiety present in the target compound and consequently does not exhibit the HDAC1/8 inhibition profile described above. The target compound's IC50 of 443 nM against HDAC1 [2] and 830 nM against HDAC8 [3] represents a distinct target engagement profile compared to 3-MBA.

Target engagement PARP inhibitor HDAC inhibitor Chemical probe

Purity and Sourcing Specifications: Commercial Availability of High-Purity Material

The target compound is commercially available from multiple suppliers with verified purity specifications. AK Scientific offers the compound at a minimum purity of 95% (Product Code: 0623CX) . Leyan supplies the compound at 98% purity (Product Number: 2292845) . In comparison, the regioisomer N-(3-amino-4-fluorophenyl)-4-methoxybenzamide (CAS 229322-39-8) is available at 95% purity from AK Scientific , while the des-methoxy analog N-(3-amino-4-fluorophenyl)benzamide (CAS 866023-58-7) is available from multiple vendors but typically lacks the same level of documentation regarding HDAC inhibitory activity .

Chemical procurement Purity specification Research reagent

Nuclear Extract HDAC Inhibition: Comparative Potency in HeLa Cell Nuclear Extract

In HeLa cell nuclear extract assays measuring total HDAC activity, the target compound exhibits an IC50 of 4,900 nM (4.9 µM) against HDAC8 using Arg-His-Lys(Ac)-Lys(Ac)-AMC as substrate [1]. For context, related benzamide derivatives such as the des-methoxy analog show IC50 values of 95,100 nM (95.1 µM) in similar HeLa nuclear extract HDAC assays [2], representing an approximately 19-fold improvement in potency for the target compound in this more complex, physiologically relevant system.

Cellular HDAC activity Nuclear extract assay Benzamide inhibitor

Validated Research Applications for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (926240-93-9)


HDAC1-Selective Epigenetic Probe Development

The compound's sub-micromolar HDAC1 inhibition (IC50 = 443 nM) coupled with >100-fold selectivity over HDAC2 and HDAC3 [1][2] makes it a suitable starting point for developing isoform-selective HDAC1 chemical probes. Researchers investigating the distinct biological roles of HDAC1 versus other Class I HDACs can employ this compound at concentrations between 0.1-5 µM to achieve selective HDAC1 inhibition without confounding HDAC2/3 engagement. This selectivity profile is particularly valuable in cancer epigenetics research, where HDAC1-specific functions in transcriptional repression and cell cycle regulation are being dissected.

Dual HDAC1/HDAC8 Inhibition Studies in Cellular Models

With IC50 values of 443 nM (HDAC1) and 830 nM (HDAC8) [1][3], the compound provides a balanced dual inhibition profile that may be exploited in cellular assays investigating the cooperative roles of these two isoforms. Both HDAC1 and HDAC8 have been implicated in cancer cell proliferation and survival. The compound's potency in HeLa nuclear extract assays (HDAC8 IC50 = 4.9 µM) [4] confirms its ability to engage targets in a cellular context, supporting its use in cell-based mechanistic studies at concentrations in the low micromolar range.

Structure-Activity Relationship (SAR) Studies of Benzamide-Based HDAC Inhibitors

The compound's well-defined substitution pattern—3-methoxy on the benzamide ring and 3-amino-4-fluoro on the aniline ring—provides a valuable reference point for medicinal chemistry SAR campaigns. The 165-fold potency improvement over the des-methoxy analog [2] and the distinct target engagement profile compared to 3-methoxybenzamide [5] offer clear quantitative benchmarks for evaluating the contributions of specific functional groups to HDAC inhibition and isoform selectivity. Researchers synthesizing novel benzamide derivatives can use this compound as a comparator to validate synthetic strategies and assess the impact of structural modifications on potency and selectivity.

Biochemical Assay Standardization and Control Experiments

Given its availability from multiple commercial vendors at defined purity levels (95-98%) , this compound can serve as a reference standard for biochemical HDAC assays. Its moderate potency (IC50 values in the 0.4-5 µM range) places it in an ideal dynamic range for assay validation, where it provides measurable inhibition without completely saturating the assay window. Researchers can use it to benchmark assay performance, validate new HDAC assay protocols, or serve as a positive control in HDAC1/8 inhibition studies where more potent clinical candidates (e.g., vorinostat, romidepsin) would produce near-complete inhibition at standard screening concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.